5-Acetylthiophene-3-sulfonyl chloride
Description
5-Acetylthiophene-3-sulfonyl chloride is an organic compound with the molecular formula C6H5ClO3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Properties
Molecular Formula |
C6H5ClO3S2 |
|---|---|
Molecular Weight |
224.7 g/mol |
IUPAC Name |
5-acetylthiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClO3S2/c1-4(8)6-2-5(3-11-6)12(7,9)10/h2-3H,1H3 |
InChI Key |
APONHPQHPLQQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CS1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylthiophene-3-sulfonyl chloride typically involves the sulfonylation of 5-acetylthiophene. One common method is the reaction of 5-acetylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the thiophene ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Acetylthiophene-3-sulfonyl chloride may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Acetylthiophene-3-sulfonyl chloride can undergo various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated derivatives of 5-acetylthiophene.
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.
Oxidation: Products include 5-acetylthiophene-3-sulfonic acid.
Reduction: Products include 5-(1-hydroxyethyl)thiophene-3-sulfonyl chloride.
Scientific Research Applications
5-Acetylthiophene-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of thiophene-based polymers and materials with electronic and optoelectronic properties.
Biological Research: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Acetylthiophene-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The acetyl group can also participate in various chemical reactions, further expanding the compound’s utility.
Comparison with Similar Compounds
Similar Compounds
5-Acetylthiophene-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
5-Bromo-2-acetylthiophene: Contains a bromine atom instead of a sulfonyl chloride group.
5-Acetylthiophene-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
5-Acetylthiophene-3-sulfonyl chloride is unique due to the presence of both an acetyl group and a sulfonyl chloride group on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The position of the sulfonyl chloride group at the 3-position also influences the compound’s reactivity and properties, distinguishing it from other similar compounds.
Biological Activity
5-Acetylthiophene-3-sulfonyl chloride (C_10H_9ClO_3S) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Acetylthiophene-3-sulfonyl chloride features a thiophene ring substituted with an acetyl group and a sulfonyl chloride group. This unique structure contributes to its reactivity and biological properties.
The biological activity of 5-acetylthiophene-3-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety can act as an electrophilic center, facilitating nucleophilic attacks from biological molecules, which may lead to inhibition of specific enzymes or modulation of signaling pathways.
Antimicrobial Activity
Research indicates that thiophene derivatives, including 5-acetylthiophene-3-sulfonyl chloride, exhibit significant antimicrobial properties. A study highlighted that compounds derived from thiophenes were effective against various bacterial strains by inhibiting histidine kinases involved in bacterial signaling pathways . The mechanism involves disrupting bacterial communication systems, making it a promising candidate for developing new antibiotics.
Cytotoxic Effects
In vitro studies have shown that 5-acetylthiophene-3-sulfonyl chloride possesses cytotoxic effects against cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, with findings suggesting a dose-dependent response in cell viability assays. For instance, the compound demonstrated significant cytotoxicity in K562 leukemia cells, indicating its potential as an anticancer agent .
Study on Antimicrobial Properties
A recent study focused on the synthesis of thiophene derivatives and their evaluation against multi-drug-resistant bacterial strains. Among the synthesized compounds, those containing the sulfonyl chloride group exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts. The study concluded that the incorporation of the sulfonyl chloride moiety significantly improved the efficacy of these compounds against resistant strains .
Evaluation of Cytotoxicity
Another investigation assessed the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results indicated that 5-acetylthiophene-3-sulfonyl chloride induced apoptosis through mitochondrial dysfunction and oxidative stress pathways. Flow cytometry analysis revealed increased annexin V-positive cells in treated groups, confirming the compound's potential as an anticancer therapeutic agent .
Data Table: Biological Activities of 5-Acetylthiophene-3-sulfonyl Chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
